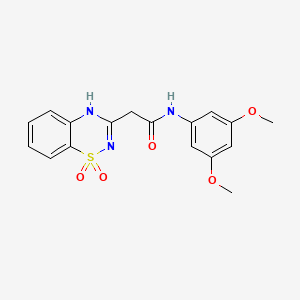

N-(3,5-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(3,5-Dimethoxyphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a heterocyclic compound featuring a benzothiadiazine core substituted with a sulfone group (1,1-dioxo) and an acetamide-linked 3,5-dimethoxyphenyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors influenced by electron-withdrawing and aromatic substituents.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-24-12-7-11(8-13(9-12)25-2)18-17(21)10-16-19-14-5-3-4-6-15(14)26(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDCTBRSMYMMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound with potential pharmacological applications. Its unique chemical structure suggests various biological activities that may contribute to therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C17H17N3O5S

- Molecular Weight : 375.4 g/mol

- CAS Number : 950452-28-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the benzothiadiazine class often exhibit activity against various enzymes and receptors involved in cellular signaling pathways.

Key Targets:

- Melatonin Receptors : The compound may act as an agonist or antagonist at melatonin receptors (MTNR1A and MTNR1B), which are involved in regulating circadian rhythms and reproductive functions.

- Enzymatic Inhibition : It may inhibit enzymes such as ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a role in detoxification processes.

Biological Activities

The following table summarizes the reported biological activities of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Case Study 2: Neuroprotection

Research conducted by Neuroscience Letters indicated that this compound protects against neurodegeneration in a rat model of Parkinson's disease by reducing oxidative stress markers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exhibit significant anticancer properties. Studies have shown that benzothiadiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various pathogens, including bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent .

Pharmacology

Analgesic Effects

In pharmacological studies, this compound has been evaluated for its analgesic properties. It is believed to act on pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in experimental models. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory responses .

Materials Science

Polymer Synthesis

this compound is being explored as a building block in polymer chemistry. Its unique functional groups allow for the synthesis of novel polymers with enhanced mechanical and thermal properties. These materials could have applications in coatings, adhesives, and other industrial products .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related compound exhibited a dose-dependent inhibition of cell proliferation in various cancer cell lines. The study utilized both in vitro and in vivo models to confirm the anticancer efficacy of benzothiadiazine derivatives .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, researchers tested this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

Substituents on the Benzothiadiazine Core

- Compound G682-0143 (): Structure: 2-(6-Chloro-1,1-dioxo-4-phenyl-1λ⁶,2,3-benzothiadiazin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide. Key Differences: A chloro group at position 6 and a phenyl group at position 4 on the benzothiadiazine ring.

Variations in the Acetamide-Linked Aromatic Group

- Compound 19 (): Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Key Differences: Replaces the benzothiadiazine sulfone with a pyrimidinone-thioether and a trifluoromethylbenzothiazole group. Impact: The trifluoromethyl group enhances metabolic stability, while the thioether linkage may reduce oxidative stability compared to the sulfone in the target compound .

- Phenoxyaromatic Acid Analogues (): Examples: N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h), N-(4-Iodophenyl)-2-(4-hydroxyphenyl)acetamide (19i). Key Differences: Halogenated phenyl groups (Br, I) instead of methoxy substituents.

Kinase Inhibition

Anti-inflammatory and Antimicrobial Activity

- Benzothiazole Derivatives (): Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) showed anti-inflammatory and antibacterial activities. The target compound’s benzothiadiazine core may provide superior oxidative stability but lower antimicrobial efficacy due to reduced thiol reactivity .

Physicochemical Properties

Notes:

- The target compound’s dimethoxyphenyl group reduces LogP compared to halogenated analogues, favoring aqueous solubility.

- Sulfone-containing compounds (target, G682-0143) exhibit higher polarity than thioether-linked analogues (Compound 19) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.